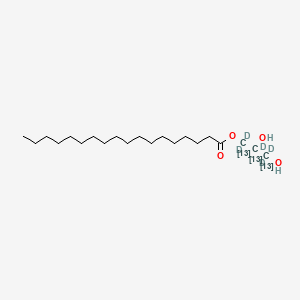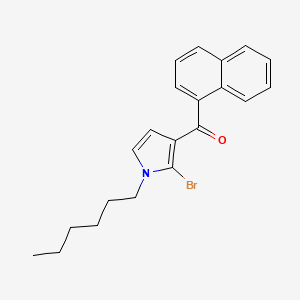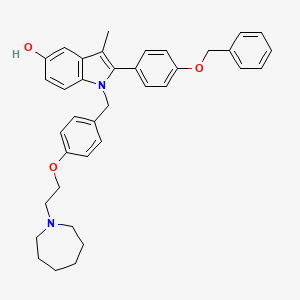
Fluoxastrobin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoxastrobin-d4 is a systemic fungicide belonging to the strobilurin class of compounds. It is primarily used in agriculture to control a wide range of fungal diseases in crops such as cereals, vegetables, and fruits. The compound is known for its broad-spectrum activity and its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation .
Métodos De Preparación
The synthesis of Fluoxastrobin-d4 involves several key steps. One common method includes the reaction of methoxy methylenebenzofuran ketone with 4,6-dichloropyrimidine in the presence of a catalyst such as 1-propyl triethylene diamine bromide. This reaction is followed by an etherification process with o-hydroxy nitrile to yield this compound. The overall yield of this reaction can reach over 85% when using the appropriate catalysts and reaction conditions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include additional purification steps to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Fluoxastrobin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Fluoxastrobin-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of strobilurin fungicides and their interactions with various biological targets.
Biology: Researchers use this compound to investigate its effects on fungal pathogens and to develop new fungicidal formulations.
Medicine: While primarily used in agriculture, this compound’s mode of action provides insights into mitochondrial respiration, which can be relevant in medical research.
Industry: The compound is used in the development of new agricultural products and formulations to enhance crop protection
Mecanismo De Acción
Fluoxastrobin-d4 exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome b complex III at the Qo site in the mitochondrial electron transport chain. This inhibition disrupts the normal respiration process, leading to a lack of energy production and ultimately causing the death of the fungal cells .
Comparación Con Compuestos Similares
Fluoxastrobin-d4 is part of the strobilurin class of fungicides, which includes other compounds such as azoxystrobin, trifloxystrobin, and pyraclostrobin. These compounds share a similar mode of action but differ in their chemical structures and specific applications:
Azoxystrobin: Known for its broad-spectrum activity and used in various crops.
Trifloxystrobin: Often used in combination with other fungicides for enhanced efficacy.
Pyraclostrobin: Noted for its high potency and effectiveness against a wide range of fungal pathogens.
This compound is unique in its specific chemical structure, which provides certain advantages in terms of stability and efficacy under different environmental conditions .
Propiedades
Fórmula molecular |
C21H16ClFN4O5 |
|---|---|
Peso molecular |
462.8 g/mol |
Nombre IUPAC |
(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-N-methoxy-1-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)methanimine |
InChI |
InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18-/i10D2,11D2 |
Clave InChI |
UFEODZBUAFNAEU-RUDXQCQQSA-N |
SMILES isomérico |
[2H]C1(C(ON=C(O1)/C(=N\OC)/C2=CC=CC=C2OC3=C(C(=NC=N3)OC4=CC=CC=C4Cl)F)([2H])[2H])[2H] |
SMILES canónico |
CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
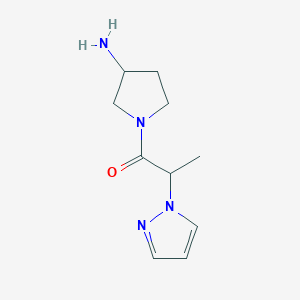


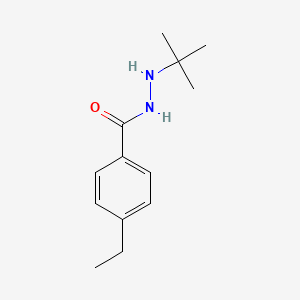
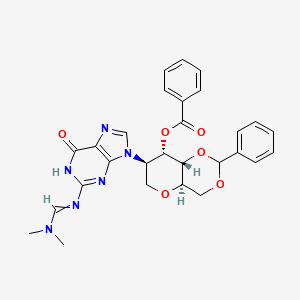
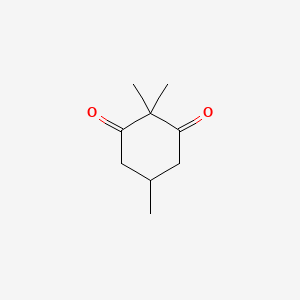
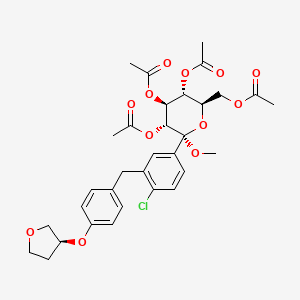
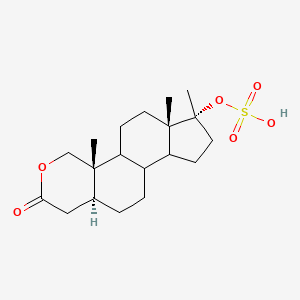
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
